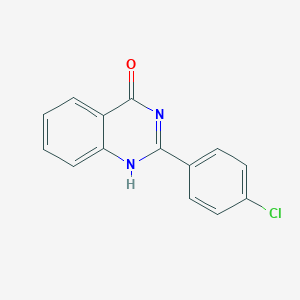

2-(4-Chlorophenyl)quinazolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHUKZJZNGHOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341963 | |

| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7455-77-8 | |

| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 4 Chlorophenyl Quinazolin 4 Ol and Analogues

Classical and Conventional Synthetic Approaches

Traditional methods for constructing the quinazolinone core have long been the foundation of its synthesis, primarily relying on condensation reactions that build the heterocyclic system from basic precursors.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of quinazolinones, involving the joining of two or more molecules with the elimination of a small molecule, such as water.

One of the most prevalent and versatile methods for synthesizing 4(3H)-quinazolinones starts with anthranilic acid and its derivatives. nih.govscispace.com This strategy typically involves two key steps: acylation of the anthranilic acid followed by cyclization.

The process often begins with the acylation of anthranilic acid with an appropriate acyl chloride, such as 4-chlorobenzoyl chloride. This reaction forms a 2-acylaminobenzoic acid intermediate. The subsequent step involves ring closure, which can be achieved by heating with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. nih.gov This benzoxazinone (B8607429) is then treated with an amine source, like ammonia (B1221849) or hydrazine (B178648), to yield the final 2,3-disubstituted quinazolin-4(3H)-one. nih.gov For instance, the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d] acs.orgnih.govoxazin-4-one was successfully achieved using anthranilic acid and 3,4-dichlorobenzoyl chloride, yielding the product in 88% yield. researchgate.net Similarly, reacting anthranilic acid with various aryl isothiocyanates is a known route to produce 2-mercapto-3-arylquinazolin-4(3H)-ones. nih.gov

Table 1: Examples of Anthranilic Acid-Based Syntheses

| Starting Materials | Reagents | Intermediate | Final Product Type | Ref |

|---|---|---|---|---|

| Anthranilic acid, Chloro acyl chloride | Acetic anhydride, Amine | 1,3-Benzoxazin-4-one | Fused quinazolinone | nih.gov |

| Anthranilic acid, Aryl isothiocyanate | - | - | 2-Mercapto-3-arylquinazolin-4(3H)-one | nih.gov |

| Anthranilic acid, 3,4-Dichlorobenzoyl chloride | - | - | 2-(3,4-dichlorophenyl)-4H-benzo[d] acs.orgnih.govoxazin-4-one | researchgate.net |

An alternative classical route involves the condensation of a suitable ortho-amino benzamide (B126) with an aldehyde. For the target compound, this would involve the reaction of 2-aminobenzamide (B116534) with 4-chlorobenzaldehyde (B46862). This condensation is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and requires heat. nih.govorganic-chemistry.org

The reaction proceeds through the initial formation of a Schiff base between the aldehyde and the primary amino group of 2-aminobenzamide. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting 2,3-dihydroquinazolin-4(1H)-one intermediate is then oxidized to the aromatic quinazolin-4-ol. Various oxidizing agents can be employed for this final dehydrogenation step. Studies have shown that this method is effective for a range of aldehydes, yielding the desired quinazolinone products. nih.govresearchgate.net For example, 2-aminobenzamide has been reacted with various aldehydes at high temperatures (120 °C) for 16-20 hours using PTSA as a catalyst to furnish the target quinazolin-4(3H)-one derivatives. nih.gov

Table 2: Synthesis via Aldehyde and Amine Condensation

| Amine Source | Aldehyde | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| 2-Aminobenzamide | Various aldehydes | p-Toluenesulfonic acid, 120°C, 16-20h | Quinazolin-4(3H)-one | nih.gov |

| 2-Aminobenzamide | Aldehydes/Ketones | Lactic acid, 70°C, solvent-free | 2,3-Dihydroquinazolin-4(1H)-one | researchgate.net |

| o-Aminobenzylamine | Various aldehydes | IBX (o-iodoxybenzoic acid) | Quinazoline (B50416) | organic-chemistry.org |

Multi-Component Reactions (MCRs) for Quinazoline Scaffolds

Multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like quinazolines in a single step from three or more starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate diverse molecular libraries. nih.govresearchgate.net

Several MCR strategies have been developed for the synthesis of quinazolinone scaffolds. The Ugi four-component reaction (Ugi-4CR), for example, has been employed to create polycyclic quinazolinones by reacting components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a cyclization step. acs.orgnih.gov Another approach involves the one-pot condensation of isatoic anhydride, an aldehyde, and a primary amine. researchgate.net A three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines has also proven effective for the straightforward synthesis of diversely substituted quinazolines. acs.org While these methods may not always directly target 2-(4-Chlorophenyl)quinazolin-4-ol, they provide a powerful and flexible platform for accessing a wide array of analogues by varying the starting components.

Advanced and Green Chemistry Methodologies

In response to the growing need for sustainable chemical processes, advanced synthetic methodologies have been applied to the synthesis of quinazolinones. These methods aim to reduce energy consumption, minimize waste, and use more environmentally benign reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govnih.govresearchgate.net The application of microwave irradiation (MWI) has been particularly successful in the synthesis of quinazoline and quinazolinone derivatives. nih.gov

Numerous quinazolinone syntheses have been adapted for microwave conditions. For instance, the condensation of 2-halobenzoic acids and amidines can be achieved via microwave-assisted iron-catalyzed cyclization in water, a green solvent. rsc.org Three-component reactions, such as the condensation of anthranilamide, an aldehyde, and dimedone, can be completed in minutes with high yields under microwave irradiation, a significant improvement over conventional refluxing. beilstein-journals.org A particularly green approach involves the reaction of anthranilamide with aldehyde bisulfite adducts (stable solids) in water under microwave heating at 100°C, which simplifies handling and purification. mdpi.com The use of bio-sourced, renewable solvents like pinane (B1207555) has also been reported to favor the cyclization step in the microwave-assisted synthesis of quinazolinones from 2-aminobenzamides. rsc.orgnih.gov These examples highlight how microwave technology provides a faster, more efficient, and greener alternative for the production of this compound and its analogues. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage of MWI | Ref |

|---|---|---|---|---|

| General Quinazolinone Synthesis | 3-6 hours, 48-89% yield | 10-20 minutes, 66-97% yield | Increased rate and yield | researchgate.net |

| 2-Substituted Quinazoline Synthesis | Hours of reflux | Minutes | Reduced reaction time | beilstein-journals.org |

| Dehydration of Aldehyde/Amine Condensate | Stirring at room temp. (longer times) | 2 minutes | Rapid, solvent-free potential | researchgate.net |

Catalyzed Reactions (e.g., Copper-Catalyzed, Palladium-Catalyzed)

The use of transition metal catalysts, particularly copper and palladium, has become a cornerstone in the synthesis of quinazolinone derivatives. These methods offer high yields and broad functional group tolerance.

Copper-Catalyzed Syntheses: Copper catalysis provides an economical and efficient route to quinazolinones. organic-chemistry.org These reactions often proceed through mechanisms like Ullmann-type coupling followed by intramolecular cyclization. organic-chemistry.org A common approach involves the condensation of 2-aminobenzamides with various substrates. For instance, a copper-catalyzed, three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes has been described for quinazolinone synthesis. researchgate.net

Another strategy employs copper-catalyzed oxidative annulation. This can involve the reaction of 2-aminobenzamides with alcohols, where the alcohol is oxidized in situ to an aldehyde, which then condenses with the aminobenzamide. researchgate.net Research has demonstrated the use of a copper complex with Cs₂CO₃ as the base, using methanol (B129727) as both a C1 building block and a green solvent under an oxygen atmosphere. researchgate.net The proposed mechanism involves the copper-catalyzed oxidation of the alcohol to an aldehyde, which forms an imine intermediate with 2-aminobenzamide. This intermediate then undergoes intramolecular cyclization and further oxidation to yield the final quinazolinone product. researchgate.net

Facile, one-pot methods mediated by copper have also been developed, involving the reaction of starting materials with an in-situ generation of an amine source, such as ammonia, leading to the formation of multiple new C-N bonds in good yields. rsc.org Furthermore, copper-mediated tandem C(sp²)–H amination and annulation of benzamides and amidines represents a novel and highly efficient pathway to the quinazolin-4(1H)-one framework. rsc.org

Palladium-Catalyzed Syntheses: Palladium catalysts are highly effective for C-C and C-N bond formation, making them invaluable for synthesizing complex quinazolinone structures. A notable palladium-catalyzed approach is the Suzuki cross-coupling reaction. mdpi.comresearchgate.net This method is particularly useful for creating 2-aryl quinazolinones by coupling a halogenated quinazoline precursor with an appropriate boronic acid. For example, 2-(4-bromophenyl)-4-(N,N-dimethylamino)quinazoline can be coupled with other moieties using a catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.com

Another powerful palladium-catalyzed method involves a cascade reaction starting from o-nitrobenzamides and alcohols. nih.gov In this hydrogen-transfer strategy, the palladium complex catalyzes both the oxidation of the alcohol to an aldehyde and the reduction of the nitro group of the o-nitrobenzamide to an amine. The resulting 2-aminobenzamide and aldehyde then condense and cyclize to form the quinazolin-4(3H)-one. nih.gov This process is advantageous as it avoids the need for external reducing or oxidizing agents. nih.gov

The table below summarizes key aspects of these catalyzed reactions.

Table 1: Comparison of Catalyzed Synthesis Methods for Quinazolinones

| Catalyst Type | Common Starting Materials | Key Features |

|---|---|---|

| Copper | 2-Aminobenzamides, Aldehydes/Alcohols, Amidines researchgate.netrsc.org | Economical, Green chemistry potential (e.g., using alcohols as solvents/reagents), Employs mechanisms like oxidative annulation and tandem amination. researchgate.net |

| Palladium | o-Nitrobenzamides, Alcohols, Halogenated quinazolines, Boronic acids mdpi.comnih.gov | High efficiency for C-C bond formation (Suzuki coupling), Enables one-pot cascade reactions (hydrogen transfer), Tolerates a wide range of functional groups. mdpi.comnih.gov |

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have emerged as green and efficient media and/or catalysts for organic synthesis due to their low volatility, high thermal stability, and recyclability. nih.gov Their use in quinazolinone synthesis often eliminates the need for traditional volatile organic solvents and can simplify product purification.

Syntheses can be performed through the direct cyclocondensation of an anthranilamide and an aldehyde in an ionic liquid without any additional catalyst. rsc.org Brønsted acidic ionic liquids, such as 1-methyl-1-(4-sulfobutyl)pyrrolidinium hydrogen sulfate (B86663) supported on silica (B1680970) (MSPHS@SiO₂), have been shown to be effective, recyclable heterogeneous catalysts for the cyclization of 2-aminobenzamide with aldehydes. researchgate.net

In some systems, the ionic liquid acts as more than just a solvent. A binary mixture of ionic liquids, [C₁₂mim][Br]:[MPIM][HCOO], has been explored as a bifunctional catalyst for the selective synthesis of 2-phenylquinazolin-4(3H)-ones from the same precursors under metal- and additive-free conditions. researchgate.net Another advanced system couples an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with an ionic liquid like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) to catalyze the cyclization of 2-aminobenzonitriles with CO₂ at mild temperatures and pressures. nih.gov The magnetic ionic liquid bmimFeCl₄ has also been utilized as a recyclable catalyst for the multicomponent, solvent-free synthesis of quinazolines. rsc.org

Table 2: Examples of Ionic Liquid Systems for Quinazolinone Synthesis

| Ionic Liquid System | Role of IL | Starting Materials | Key Advantage |

|---|---|---|---|

| [Bmim][OAc] with DBU nih.gov | Catalyst/Solvent | 2-Aminobenzonitriles, CO₂ | Utilizes CO₂ as a C1 source under mild conditions. |

| MSPHS@SiO₂ researchgate.net | Heterogeneous Acid Catalyst | 2-Aminobenzamide, Aldehydes | Recyclable solid-supported catalyst, simplifying workup. |

| bmimFeCl₄ rsc.org | Magnetic Catalyst | Multicomponent | Easily recoverable catalyst using a magnet. |

| Generic ILs | Solvent | Anthranilamides, Aldehydes | Catalyst-free reaction, environmentally benign solvent. rsc.org |

Targeted Synthesis of this compound and Related Halogenated Derivatives

The direct synthesis of this compound typically involves the condensation of 2-aminobenzamide with 4-chlorobenzaldehyde. This reaction is a specific example of the general strategies discussed previously and can be promoted by various catalysts or conditions.

For instance, a reaction between 2-aminobenzamide and 4-chlorobenzaldehyde in the presence of an oxidizing agent like tert-Butyl hydroperoxide (TBHP) and a suitable catalyst can yield the desired product. This approach is foundational for creating a variety of substituted quinazolin-4(3H)-ones. researchgate.net

The synthesis of related halogenated derivatives often follows similar pathways, simply by selecting the appropriately substituted starting materials. Research into novel fungicides has led to the synthesis of numerous di- and mono-halogenated quinazolinones, such as N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. nih.gov The synthesis of this and other similar derivatives, including 6-chloro, 7-chloro, and 8-chloro analogues, confirms the viability of incorporating chlorine atoms at various positions on the quinazolinone ring system through multi-step procedures starting from the corresponding halogenated anthranilic acids. nih.govnih.gov

A common multi-step route begins with a substituted anthranilic acid, which is first acylated. nih.govresearchgate.net The resulting 2-acylaminobenzoic acid is cyclized, often with acetic anhydride, to form a benzoxazinone intermediate. This intermediate is then reacted with a nitrogen nucleophile to open the ring and re-close into the final quinazolinone product. researchgate.net For this compound, this would involve reacting the appropriate benzoxazinone with ammonia.

Metal-catalyzed cross-coupling reactions are also pivotal for modifying halogenated quinazolinone cores to produce more complex derivatives. mdpi.com

Table 3: Starting Materials for Halogenated Quinazolin-4-ol Derivatives

| Target Compound Moiety | Key Starting Material 1 | Key Starting Material 2 |

|---|---|---|

| 2-(4-Chlorophenyl) | 2-Aminobenzamide | 4-Chlorobenzaldehyde |

| 6-Chloro-2-phenyl | 2-Amino-5-chlorobenzamide | Benzaldehyde |

| 7-Chloro-2-phenyl | 2-Amino-4-chlorobenzamide | Benzaldehyde |

| 2-(4-Chlorophenyl)-6-bromo | 2-Amino-5-bromobenzamide | 4-Chlorobenzaldehyde |

Chemical Reactivity and Derivatization of 2 4 Chlorophenyl Quinazolin 4 Ol

Electrophilic and Nucleophilic Substitutions on the Quinazoline (B50416) Ring

The quinazoline ring system is susceptible to both electrophilic and nucleophilic attack, though the reactivity is influenced by the existing substituents. Nitration is a known electrophilic substitution reaction for the basic quinazoline structure, with the expected order of reactivity being positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov For 2,4-disubstituted quinazolines, the C4 position is generally more reactive towards nucleophilic substitution. nih.gov This is a critical aspect in the strategic synthesis of more complex molecules. For instance, in 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) preferentially occurs at the C4 position. nih.govnih.gov This regioselectivity is attributed to the electronic properties of the quinazoline nucleus, where the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov

Transformations Involving the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of 2-(4-chlorophenyl)quinazolin-4-ol is a key functional handle for further derivatization. It can be readily converted to a chloro group, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 4-chloro-2-(4-chlorophenyl)quinazoline. nih.govresearchgate.net This transformation is pivotal as the resulting 4-chloro derivative is an excellent precursor for introducing various nucleophiles at this position. The chlorine atom at C-4 is highly susceptible to nucleophilic displacement by amines, hydrazines, and other nucleophiles, allowing for the synthesis of a diverse library of 4-substituted quinazolines. nih.govnih.govmdpi.com

Formation of Fused Heterocyclic Systems from Quinazolin-4-ol Precursors

The this compound scaffold is an excellent platform for the construction of more complex, fused heterocyclic systems. These reactions often involve the derivatization of the C-4 hydroxyl group and subsequent cyclization reactions.

Hydrazone and Pyrazole (B372694) Scaffold Incorporation

A common strategy involves the conversion of the C-4 hydroxyl group to a hydrazine (B178648) moiety. For example, 2-hydrazinylquinazolin-4(3H)-one can be synthesized and subsequently reacted with various carbonyl compounds to form hydrazone derivatives. mdpi.com These hydrazones can then undergo further cyclization to form pyrazole rings. mdpi.comastate.edunih.gov The Vilsmeier-Haack reagent (DMF/POCl₃) is often employed to facilitate the cyclization of hydrazones into formyl-pyrazole derivatives. mdpi.comastate.edu

| Starting Material | Reagents | Product | Reference |

| 2-Hydrazinylquinazolin-4(3H)-one | Carbonyl compounds | Hydrazone derivatives | mdpi.com |

| Hydrazone derivatives | DMF/POCl₃ | Formyl-pyrazole derivatives | mdpi.com |

Thiazolidinone and Azetidinone Formations

The quinazolinone core can be functionalized to incorporate thiazolidinone and azetidinone rings, which are known for their biological activities. nih.govarabjchem.orgjocpr.com A typical synthetic route involves the preparation of a Schiff base from a hydrazino-functionalized quinazolinone, which is then cyclized with thioglycolic acid to yield a thiazolidinone ring. nih.gov Similarly, reaction with chloroacetyl chloride can lead to the formation of an azetidinone (β-lactam) ring. pnrjournal.comepstem.net

| Intermediate | Reagents | Fused Heterocycle | Reference |

| Schiff base of quinazolinone | Thioglycolic acid | Thiazolidinone-fused quinazolinone | nih.gov |

| Schiff base of quinazolinone | Chloroacetyl chloride | Azetidinone-fused quinazolinone | pnrjournal.comepstem.net |

Triazolo and Tetrazino Quinazolines

The fusion of a triazole ring to the quinazoline nucleus is a well-established method for creating novel bioactive compounds. researchgate.netnih.govnih.govekb.eg A common approach involves the cyclization of a 2-hydrazino-3H-quinazolin-4-one with a one-carbon donor. nih.gov For example, reacting 2-hydrazinylquinazoline (B3132022) with trifluoroacetic acid can lead to the formation of a 3-(trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-c]quinazolin-5-one. nih.gov The resulting triazoloquinazoline can be further functionalized, for instance, by chlorination followed by nucleophilic substitution. nih.gov Synthesis of v-triazolo[1,5-a]quinazolines has also been achieved through the base-catalyzed condensation of o-azidobenzonitrile with active methylene (B1212753) compounds. rsc.org

| Precursor | Reagents | Fused System | Reference |

| 2-Hydrazino-3H-quinazolin-4-one | One-carbon donors | mdpi.comresearchgate.netnih.govTriazolo[4,3-a]quinazolin-5-ones | nih.gov |

| 2-Chloro-4-hydrazinylquinazoline | Trifluoroacetic acid | 3-(Trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-c]quinazolin-5-one | nih.gov |

| o-Azidobenzonitrile | Active methylene compounds | 5-Amino-v-triazolo[1,5-a]quinazolines | rsc.org |

Structural Characterization and Crystallographic Studies of Quinazolin 4 Ol Derivatives

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular framework of quinazolin-4-ol derivatives. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the identity and structure of these compounds.

IR spectroscopy is used to identify the functional groups present in the molecule. For instance, in derivatives of 2-(4-chlorophenyl)quinazolin-4-one, characteristic absorption bands are observed for the C=O group of the quinazolinone ring, typically around 1690-1710 cm⁻¹. Other significant peaks include those for the C=N bond (around 1630 cm⁻¹) and aromatic C-H stretching (around 3060-3380 cm⁻¹). cram.com In a related compound, 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, vibrational analysis showed a C=O stretching mode at 1647 cm⁻¹. mdpi.com

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule. In the ¹H NMR spectra of 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one, aromatic protons typically appear as a multiplet in the range of δ 7.5-8.1 ppm. cram.com For similar quinazolinone derivatives, the proton of the N-H group in the quinazoline (B50416) ring can be observed as a singlet. acgpubs.org

In ¹³C NMR spectra, the carbonyl carbon (C=O) of the quinazolinone ring is characteristically found at a downfield chemical shift, for example at δ 160.5 ppm for a 6-bromo-2-(4-chlorophenyl) derivative. cram.com The carbons of the chlorophenyl ring also show distinct signals that are crucial for structural confirmation. High-resolution mass spectrometry (HRMS) further confirms the molecular formula by providing the exact mass of the compound. rsc.org

Table 1: Spectroscopic Data for selected 2-(4-Chlorophenyl)quinazolin-4-ol Analogues

| Compound Name | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |

|---|---|---|---|---|

| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one | 1710 (C=O acetyl), 1690 (C=O quinazolinone), 1630 (C=N) | 2.6 (s, 3H, COCH₃), 7.5-8.1 (m, 11H, Ar-H) | 198, 165, 160.5, 147.5, 143, 137.5, 136.4, 136.3, 135.7, 129.2, 129, 128.5, 126.5, 124.6, 124 | cram.com |

| 2-(2-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 3358, 3183, 1643 (C=O), 1608 (C=N) | 8.24 (s, 1H), 7.70-6.72 (m, 8H, Ar-H), 7.04 (s, 1H, NH), 6.15 (s, 1H, CH) | 164.1, 148.1, 138.3, 133.9, 132.3, 130.8, 130.0, 129.2, 127.9, 127.8, 117.9, 115.1, 115.0, 64.1 | acgpubs.org |

| 7-chloro-2-phenylquinazolin-4(3H)-one | Not Provided | 12.67 (s, 1H), 8.19 – 8.08 (m, 3H), 7.76 (d, J = 2.0 Hz, 1H), 7.61 – 7.49 (m, 4H) | 162.14, 154.24, 150.32, 139.63, 132.82, 132.18, 129.10, 128.37, 127.25, 127.02, 120.25 | rsc.org |

X-ray Crystallography of this compound and Analogues

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not widely published, studies on its close analogues, such as 3-(4-chlorophenyl)quinazolin-4(3H)-one, provide valuable insights. nih.gov

Specifically, these hydrogen bonds form patterns described by graph-set notation as R²₂(6) dimers and R²₂(14) ring motifs. nih.gov In other related structures, such as 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, an intramolecular O—H···N hydrogen bond is observed, which influences the conformation of the molecule. nih.gov The absence of strong hydrogen-bond donors in some derivatives means that weaker C—H···N or C—H···O contacts become the dominant organizing forces in the crystal packing. researchgate.netbiointerfaceresearch.com Hirshfeld surface analysis can also be employed to visualize and quantify these supramolecular interactions. biointerfaceresearch.com

Table 2: Crystal Data and Structure Refinement for 3-(4-Chlorophenyl)quinazolin-4(3H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉ClN₂O |

| Formula Weight | 256.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.9531 (8) |

| b (Å) | 3.9290 (3) |

| c (Å) | 17.2740 (8) |

| β (º) | 91.626 (3) |

| Volume (ų) | 1150.14 (12) |

| Z | 4 |

| Hydrogen Bonds | C—H···N, C—H···O |

Data sourced from a study on 3-(4-Chlorophenyl)quinazolin-4(3H)-one, a structural analogue of the title compound. nih.gov

Conformational analysis of quinazolin-4-ol derivatives reveals important details about their spatial arrangement. The quinazoline unit itself is typically essentially planar. nih.gov For 3-(4-chlorophenyl)quinazolin-4(3H)-one, the mean deviation from the least-squares plane defined by the ten atoms of the quinazoline system is a mere 0.027 Å. nih.gov

Computational Chemistry and Cheminformatics in Quinazolin 4 Ol Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is widely used to understand the interactions of quinazolin-4-ol derivatives at a molecular level.

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol). This score is calculated by a scoring function that estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

In studies of various quinazolinone derivatives, molecular docking has been used to predict their binding affinities to a range of biological targets. For instance, docking studies of novel quinazolin-2,4-dione analogues against the main protease (Mpro) of SARS-CoV-2 revealed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Similarly, for a series of 2,4-disubstituted quinazoline (B50416) derivatives targeting butyrylcholinesterase (BuChE), predicted binding free energies for the most active compounds were -11.2, -10.6, and -9.9 kcal/mol. nih.gov These predictions help in prioritizing compounds for synthesis and biological testing.

| Compound Series | Target Protein | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolin-2,4-dione analogues | SARS-CoV-2 Mpro | -7.9 to -9.6 | ekb.eg |

| 2,4-disubstituted quinazolines | Butyrylcholinesterase (BuChE) | -9.9 to -11.2 | nih.gov |

| Quinazolinone derivatives | NF-κB | -6.0 (for dexamethasone (B1670325) standard) | nih.gov |

| Quinazolin-4(3H)-one derivative (Lead compound 1) | BRD4 | -7.052 | nih.gov |

| Quinazolin-4(3H)-one derivative (Lead compound 1) | PARP1 | -6.343 | nih.gov |

Molecular docking also reveals the specific interactions that stabilize the ligand within the protein's active site. For quinazolin-4-ol derivatives, these interactions typically include:

Hydrogen Bonds: The carbonyl oxygen and nitrogen atoms of the quinazolinone ring system are crucial for forming hydrogen bonds with amino acid residues. For example, in studies with bromodomain-containing protein 4 (BRD4), the quinazolinone core forms key hydrogen bonds with the amide group of an asparagine residue (Asn433). nih.gov When targeting NF-κB, the carbonyl group has been shown to form hydrogen bonds with lysine (B10760008) (Lys241) and asparagine (Asn247) residues. nih.gov

Hydrophobic Interactions: The planar aromatic system of the quinazoline core and substituents, such as the 4-chlorophenyl group, are often involved in hydrophobic stacking interactions with nucleotide base pairs in DNA or with aromatic amino acid residues in protein targets. nih.gov

For example, in the active site of butyrylcholinesterase, the quinazoline ring of potent inhibitors is positioned to form pi-pi stacking interactions with a tryptophan residue (Trp82), while the substituted parts of the molecule form additional hydrogen bonds and hydrophobic interactions with other residues like tyrosine and phenylalanine. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR models can be developed in two or three dimensions.

2D-QSAR: These models use molecular descriptors calculated from the 2D structure of the molecule, such as topological indices, molecular weight, and counts of specific atom types or fragments. Both linear models, often built using multiple linear regression, and more complex non-linear models can be developed. nih.gov

3D-QSAR: These models require the 3D alignment of the molecules in a dataset. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to calculate steric and electrostatic fields around the aligned molecules. nih.govrsc.org These fields are then correlated with biological activity.

For a set of quinazoline derivatives with activity against osteosarcoma, a 3D-QSAR model was developed using the CoMSIA method. nih.gov The reliability of QSAR models is assessed through rigorous internal and external validation. Key statistical metrics include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (q²) for an external test set. A robust 3D-QSAR model for quinazoline derivatives targeting osteosarcoma achieved a q² of 0.63 and an R² of 0.987, indicating a stable model with strong predictive power. nih.gov Similarly, 2D and 3D-QSAR models for quinoline (B57606) derivatives against Plasmodium falciparum also showed high predictive capacity. mdpi.com

| Compound Class | QSAR Model Type | q² (Cross-validation) | R² (Test Set) | Reference |

|---|---|---|---|---|

| Quinazoline derivatives | 3D-QSAR (CoMSIA) | 0.63 | 0.987 | nih.gov |

| Quinoline derivatives | 3D-QSAR (CoMFA) | >0.5 | 0.878 | mdpi.com |

| Quinoline derivatives | 3D-QSAR (CoMSIA) | >0.5 | 0.876 | mdpi.com |

| Quinoline derivatives | 2D-QSAR | - | 0.845 | mdpi.com |

A major advantage of 3D-QSAR studies is the generation of contour maps. These maps visualize the regions in 3D space where certain physicochemical properties of the ligand are predicted to enhance or diminish biological activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.

Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups increase activity, whereas red contours indicate where electronegative groups are preferred.

By analyzing these maps, researchers can identify the key pharmacophoric features required for activity. For quinazoline derivatives, these studies can guide the placement of substituents on the quinazoline core and on the phenyl ring at position 2 to optimize interactions with the target, providing a clear roadmap for designing more effective compounds. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of the ligand and protein atoms over time, providing insights into the stability and conformational changes of the complex. researchgate.net

MD simulations are frequently used to validate the binding poses predicted by docking. nih.govresearchgate.net By simulating the complex in a physiological environment (e.g., in water at body temperature), researchers can assess whether the key interactions observed in docking are maintained over a period of nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.govnih.gov These simulations confirm the binding mode and provide a more accurate estimation of the binding free energy, further solidifying the understanding of how compounds like 2-(4-Chlorophenyl)quinazolin-4-ol exert their biological effects. nih.gov

Conformational Stability and Dynamic Behavior of Ligand-Receptor Complexes

Understanding how a ligand like a quinazolin-4-ol derivative binds to its target receptor is fundamental for drug design. Molecular dynamics (MD) simulations are a key computational technique used to assess the stability of these ligand-receptor complexes over time. These simulations model the atomic movements, providing a dynamic picture of the binding interactions.

Research on related quinazolin-4(3H)-one hybrids has demonstrated the utility of MD simulations in confirming the stability of docked poses. For instance, simulations of a quinazoline-morpholine hybrid compound bound to vascular endothelial growth factor receptor 2 (VEGFR2) showed that the complex remained stable, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values staying within minimal levels of 1-2 Å. nih.gov This indicates a stable binding conformation. Furthermore, these simulations revealed that the compound maintained strong hydrogen bond interactions with the active site of the receptor for over 90% of the simulation time, a critical factor for sustained inhibitory activity. nih.gov

In other studies involving quinazolin-4(3H)-one derivatives as dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, molecular docking provides a static snapshot of the binding mode. nih.gov Visual analysis of these docked poses helps in comparing the binding patterns of different derivatives against known reference drugs, revealing how substitutions on the quinazoline scaffold affect the compound's orientation and interactions within the kinase domain. nih.gov For example, docking analyses of a lead compound showed it shared a similar binding mode with the known BRD4 inhibitor RVX-208, forming key hydrogen bonds with an asparagine residue in the active site. nih.gov Such analyses are crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent inhibitors. nih.gov

Free Energy Landscape (FEL) Analysis

While molecular docking and standard MD simulations provide valuable data on binding poses and stability, Free Energy Landscape (FEL) analysis offers a more comprehensive understanding of the entire binding process. FEL is a computational framework that maps the free energy of a system as a function of specific reaction coordinates, allowing researchers to visualize the most stable states (energy minima) and the transition pathways between them. nih.gov

This method can construct a complete binding free energy landscape, which not only predicts the binding affinity (a thermodynamic property) but also estimates the kinetics of the interaction, such as the rates of association and dissociation (k-on and k-off). nih.gov By applying this to a ligand-receptor system, it is possible to identify intermediate or metastable states, transition states, and the most favorable binding pathway. nih.gov While specific FEL studies on this compound are not prominently documented, the methodology has been successfully applied to other complex biological systems, such as the binding of the drug Huperzine A to its target, acetylcholinesterase. nih.gov The insights from such analyses are invaluable for designing drugs with optimized residence times on their targets, which can be more critical for efficacy than binding affinity alone.

Density Functional Theory (DFT) and Quantum Mechanics (QM) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into a compound's intrinsic properties, which govern its reactivity and interactions. By calculating the distribution of electrons within the molecule, DFT can predict a range of chemical and physical characteristics.

For quinazoline derivatives and other related heterocyclic compounds, DFT calculations are employed to optimize the molecular geometry and to analyze vibrational frequencies, which can be compared with experimental data from techniques like FTIR spectroscopy to validate the computational model. researchgate.net These calculations form the basis for understanding the electronic properties that drive the biological activity of the compound.

Electronic Structure Properties (e.g., HOMO, LUMO, MESP)

Among the most important parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical for understanding chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Another critical property is the Molecular Electrostatic Potential (MESP). MESP is a 3D map of the electrostatic potential on the surface of a molecule. It is used to visualize the charge distribution and predict how a molecule will interact with other molecules. The MESP plot identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net This information is vital for understanding how a ligand like this compound might interact with the amino acid residues in a protein's binding pocket.

| Property | Significance in Drug Design |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Indicates the molecule's capacity to donate electrons; relevant for charge-transfer interactions with receptors. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the molecule's capacity to accept electrons; crucial for understanding reactivity and interaction with electron-rich sites. |

| HOMO-LUMO Energy Gap | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| MESP (Molecular Electrostatic Potential) | Visualizes charge distribution, identifying sites for hydrogen bonding and other electrostatic interactions with a biological target. |

In Silico ADME Prediction and Druglikeness Profiling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction uses computational models to forecast these properties, allowing for the early identification of candidates with favorable pharmacokinetics and filtering out those likely to fail. nih.govnih.gov

Druglikeness profiling assesses whether a compound possesses the physicochemical characteristics common to most oral drugs. This is often evaluated using frameworks like Lipinski's Rule of Five. researchgate.net Studies on various quinazolin-4-one derivatives have utilized online software like SwissADME and PreADMET to predict these properties. nih.govresearchgate.net These analyses have shown that many designed quinazolinone derivatives successfully adhere to Lipinski's rules, indicating their potential as orally active agents. researchgate.net

Gastrointestinal Absorption and Blood-Brain Barrier Permeability

For a drug to be effective, it must be absorbed into the bloodstream (typically from the gastrointestinal tract for oral drugs) and distributed to its site of action. Computational models are widely used to predict Human Gastrointestinal Absorption (HIA) and a compound's ability to cross the Blood-Brain Barrier (BBB). nih.gov

These predictions are often visualized in a "BOILED-Egg" model, which plots lipophilicity (WLOGP) against polarity (TPSA). This allows for a quick assessment of a compound's likelihood of being absorbed by the gut and whether it can penetrate the central nervous system. researchgate.netresearchgate.net For compounds targeting the brain, BBB permeability is essential, but for those intended to act peripherally, low BBB permeability is desired to avoid central side effects. nih.gov In silico predictions for various quinazoline derivatives suggest that many possess good HIA, a prerequisite for oral bioavailability. researchgate.net

| ADME Parameter | Prediction Method | Importance |

|---|---|---|

| Gastrointestinal (GI) Absorption | In silico models (e.g., BOILED-Egg, PreADMET) | Predicts the extent to which a drug is absorbed after oral administration. High absorption is desirable for oral drugs. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | In silico models (e.g., BOILED-Egg, PreADMET) | Predicts the ability of a compound to cross into the central nervous system. Essential for CNS-targeting drugs, undesirable for others. nih.govmdpi.com |

Oxidative Metabolism and Metabolic Stability Predictions

A drug's metabolic stability determines its half-life and duration of action. The liver is the primary site of drug metabolism, which is largely carried out by the cytochrome P450 (CYP) family of enzymes. In silico tools can predict which CYP isozymes (e.g., CYP1A2, 2C9, 3A4) are likely to metabolize a compound. nih.gov

These programs can also predict the specific sites on the molecule that are most susceptible to metabolism (e.g., oxidation). This information is critical for medicinal chemists, as it allows them to modify the structure of a compound to block metabolic pathways, thereby increasing its stability and half-life in the body. nih.gov For instance, predictions might indicate that a particular phenyl ring is prone to hydroxylation. This knowledge can guide the synthesis of analogs where that position is protected, potentially leading to a more robust drug candidate.

Lipophilicity and Aqueous Solubility Considerations

In the realm of computational and cheminformatics-driven drug discovery, lipophilicity and aqueous solubility are fundamental physicochemical properties that profoundly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For quinazolin-4-ol derivatives, such as this compound, computational methods provide essential early insights into these characteristics, guiding the selection and optimization of candidates long before resource-intensive experimental assays are performed.

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is most commonly quantified by the logarithm of the octanol-water partition coefficient (logP). This parameter is a critical determinant of a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. Aqueous solubility, conversely, dictates how well a compound dissolves in the aqueous environment of the gastrointestinal tract and bloodstream, which is a prerequisite for absorption and distribution. A delicate balance between these two properties is often required for a successful oral drug candidate.

Quantitative Structure-Activity Relationship (QSAR) models frequently employ lipophilicity as a key descriptor to correlate the chemical structure of quinazoline derivatives with their biological activities. By analyzing how substitutions on the quinazolinone core affect the calculated logP (cLogP), researchers can predict the potential impact on biological potency and pharmacokinetic behavior. Various computational algorithms are used to predict logP values, each employing different methodologies, from atom-contribution approaches to more complex physical modeling.

Below is a table of computationally predicted logP values for this compound using several common algorithms. These predictive models are instrumental in early-stage drug development.

| Prediction Algorithm | Predicted logP Value | Reference Methodologies |

|---|---|---|

| XLOGP3 | 3.8 | |

| ALOGP | 3.5 | |

| MLOGP | 2.9 | |

| Consensus LogP | 3.4 |

A direct consequence of a compound's lipophilicity is its aqueous solubility. Generally, as lipophilicity increases, aqueous solubility decreases. For this compound, its relatively high logP suggests limited solubility in water. Computational models can predict solubility either quantitatively (e.g., in mg/L or mol/L) or qualitatively. These predictions are vital for anticipating potential issues with formulation and bioavailability.

The following table summarizes the predicted aqueous solubility for this compound based on established cheminformatics models.

| Prediction Model | Predicted Solubility (log(mol/L)) | Qualitative Assessment | Reference Methodologies |

|---|---|---|---|

| ESOL | -4.2 | Low | |

| Ali et al. | -3.9 | Low | |

| ALOGPS | -4.1 | Low |

Structure Activity Relationship Sar Investigations of 2 4 Chlorophenyl Quinazolin 4 Ol Derivatives

Impact of Substituents on the C-2 Phenyl Ring

The nature and position of substituents on the C-2 phenyl ring of the quinazolin-4-ol core play a pivotal role in modulating the biological activity of the resulting derivatives. Research has shown that both electronic and steric factors of these substituents are critical determinants of efficacy and potency across different therapeutic targets.

For anti-inflammatory applications, the electronic properties of the substituents are particularly significant. A study on benzothiazole-substituted 2-phenyl quinazolinone derivatives revealed that compounds bearing electron-releasing groups, such as alkyl and alkoxy moieties, exhibited greater anti-inflammatory activity compared to those with electron-withdrawing groups like nitro and halogen atoms. mdpi.com In contrast, for antibacterial activity against strains like S. aureus, phenyl rings with para-substituents such as fluoro, chloro, nitrile, and alkyne were found to be favorable. However, bulky groups like isopropyl and hydrogen-bond donors at the para position were not well-tolerated.

In the context of anticancer activity, the substitution pattern on the C-2 phenyl ring dictates the antiproliferative potency. Studies have shown that 2-aryl-substituted quinazolines can exhibit moderate antiproliferative effects. nih.gov For instance, a compound with a 2-methoxyphenyl substitution showed a notable profile against a majority of tested cancer cell lines. nih.gov Conversely, replacing the phenyl ring with a bulkier naphthyl group was found to be unfavorable for cytotoxic activity. nih.gov Further research into tubulin polymerization inhibitors suggested that dimethoxy-substituted 2-aryl quinazolinones were potent, and those with fluoro substitutions displayed selective activity against certain cancer cell lines. gsconlinepress.com

The following table summarizes the influence of various substituents on the C-2 phenyl ring on different biological activities.

| Substituent Type | Position | Effect on Activity | Biological Activity | Reference |

| Electron-releasing (e.g., alkyl, alkoxy) | Para | Increased activity | Anti-inflammatory | mdpi.com |

| Electron-withdrawing (e.g., nitro, halogen) | Para | Decreased activity | Anti-inflammatory | mdpi.com |

| Fluoro, Chloro, Nitrile, Alkyne | Para | Favorable activity | Antibacterial (S. aureus) | |

| 2-Methoxyphenyl | Ortho | Remarkable profile | Antiproliferative | nih.gov |

| Naphthyl | - | Unfavorable | Cytotoxic | nih.gov |

| Dimethoxy | - | Potent inhibition | Tubulin Polymerization | gsconlinepress.com |

Role of the Halogen (Chlorine) at the Phenyl C-4 Position

The presence of a chlorine atom at the C-4 position of the 2-phenyl ring is a defining feature of the parent compound and has a profound impact on its biological profile. Halogen substitution, in general, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

In the development of anti-inflammatory agents, derivatives of 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one have been synthesized and evaluated. researchgate.net The 4-chloro substitution is a key element in this series, which has shown selective inhibition of COX-2. researchgate.net Comparative studies often reveal the superiority of one halogen over another. For instance, in one series of anti-inflammatory compounds, brominated derivatives showed lower activity than unsubstituted ones. mdpi.com

For antimicrobial applications, the 4-chloro substitution has been incorporated into various quinazolinone-based scaffolds. Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones have been introduced as potential antimicrobial agents. nih.gov In another study, a series of compounds where the C-2 phenyl group was substituted with different halogens (4-fluoro, 4-chloro, 4-bromo) were evaluated, demonstrating the nuanced role of the specific halogen in determining antibacterial and antifungal efficacy. rphsonline.com

Furthermore, in the context of opioid receptor modulation, a derivative containing a 2-[(4-chlorophenyl)carbonyl]amino moiety was identified as a highly potent and selective antagonist for the opioid receptor like-1 (ORL1). nih.gov This highlights the importance of the 4-chlorophenyl group in achieving high-affinity interactions with specific biological targets.

The table below provides examples of how the 4-chloro substitution contributes to the biological activity of these derivatives.

| Derivative Class | Biological Activity | Key Finding | Reference |

| 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-ones | Anti-inflammatory (COX-2 inhibitor) | The 4-chloro substitution is integral to the active scaffold. | researchgate.net |

| Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones | Antimicrobial | Showed very good activity against several bacterial strains. | nih.gov |

| 2-[(4-Chlorophenyl)carbonyl]amino-6-methylquinazolin-4-yl derivatives | ORL1 Antagonist | The 4-chlorophenyl group was crucial for high potency and selectivity. | nih.gov |

| 2-Phenyl (with 4-Cl, 4-F, 4-Br) quinazolinones | Antimicrobial | The nature of the halogen at the para position influences the spectrum of activity. | rphsonline.com |

Influence of Substitutions on the Quinazoline (B50416) Core (C-4, C-6, C-7, C-8)

Modifications to the quinazoline nucleus itself, at positions C-4, C-6, C-7, and C-8, are a critical strategy for optimizing the pharmacological properties of 2-phenylquinazolin-4-ol (B93176) derivatives.

Position C-4: The carbonyl group at C-4 is a key feature, but substitutions at the adjacent N-3 or directly at C-4 can significantly alter activity. The introduction of an amine or substituted amine at the C-4 position has been shown to enhance antimicrobial properties. nih.gov In the pursuit of novel antibacterials, a double-bond linker attached to a substituted phenyl ring at C-4 was found to be well-tolerated. Furthermore, replacing the C-4 oxygen with a sulfur atom to create a quinazoline-4-thione has been explored, opening another avenue for structural diversification and biological activity modulation. researchgate.net

Position C-6: Substitution at the C-6 position has been particularly fruitful for developing anticancer agents. Early SAR studies indicated that a single substitution at this position could be beneficial for increasing antitumor activity. researchgate.net Specifically, a bromine atom at C-6 has been incorporated into numerous synthesized derivatives with anticancer and antimicrobial activities. researchgate.netbiomedpharmajournal.org However, not all substitutions are beneficial; an iodo-group at C-6 was reported to be detrimental to the activity in one series of compounds. mdpi.com

Position C-7: The C-7 position has also been a target for modification. For example, in the development of dual inhibitors for BRD4 and PARP1 for breast cancer therapy, a 5,7-dimethoxy substitution on the quinazoline ring was found to be favorable for BRD4 inhibition. nih.gov

Position C-8: The C-8 position has been identified as a site where substitutions can significantly improve potency. The introduction of halogen atoms, such as iodine, at the C-8 position (along with C-6) has been shown to markedly improve the antibacterial activity of quinazolinone derivatives. nih.gov

The following table summarizes the effects of substitutions on the quinazoline core.

| Position | Substituent | Effect on Activity | Biological Activity | Reference |

| C-4 | Amine/Substituted Amine | Improved activity | Antimicrobial | nih.gov |

| C-4 | Thione (Sulfur replacement) | Altered activity profile | General | researchgate.net |

| C-6 | Single substitution | Beneficial | Antitumor | researchgate.net |

| C-6 | Bromine | Active derivatives | Anticancer, Antimicrobial | researchgate.netbiomedpharmajournal.org |

| C-6, C-8 | Halogen (e.g., Iodine) | Significantly improved activity | Antibacterial | nih.gov |

| C-7 | Methoxy (B1213986) (with C-5) | Favorable for BRD4 inhibition | Anticancer | nih.gov |

Linker and Bridging Moiety Effects on Biological Activity

Hydrazone linkages have been used to create novel quinazolinone derivatives with good antitumor activities. rsc.org Similarly, urea (B33335) and thiourea (B124793) moieties have been employed as linkers, and QSAR studies suggest these groups play a crucial role in enhancing the cytotoxic effects of the compounds. gsconlinepress.com For example, a series of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues were designed to target the tumor necrosis factor-alpha converting enzyme (TACE). gsconlinepress.com

More complex bridging strategies have also been explored. The combination of the quinazoline scaffold with a sulfamerazine (B1682647) moiety has been shown to produce compounds with potent inhibitory activity against viral proteases (3CLpro) and phospholipases (cPLA2, sPLA2). mdpi.com In another approach, flexible linkers were designed to connect the quinazolinone core to a tail structure that could promote interaction with PARP1, a key enzyme in DNA repair. nih.gov The synthesis of hybrids incorporating quinazolin-2,4-dione, acylthiourea, and five-membered heterocycles like pyrazole (B372694) and oxazole (B20620) has led to new antibacterial agents that inhibit DNA gyrase. nih.gov

This table illustrates the diversity of linkers and their impact on biological activity.

| Linker/Bridging Moiety | Attached To | Resulting Biological Activity | Target | Reference |

| Hydrazone | Quinazolinone core | Good antitumor activity | Cancer Cells | rsc.org |

| Urea/Thiourea | N-3 of quinazolinone | Significant anticancer activity | TACE, Cancer Cells | gsconlinepress.com |

| Sulfamerazine | Quinazoline core | Potent viral protease/phospholipase inhibition | 3CLpro, cPLA2, sPLA2 | mdpi.com |

| Flexible amide linkers | Quinazolinone core | Enhanced PARP1 inhibition | PARP1 | nih.gov |

| Acylthiourea, Pyrazole, Oxazole | Quinazolin-2,4-dione | Antibacterial | DNA Gyrase | nih.gov |

Development of Predictive SAR Models

To rationalize the vast amount of SAR data and guide the design of new, more effective derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models have been developed. These models create a mathematical relationship between the chemical structures of compounds and their biological activities.

A three-dimensional QSAR (3D-QSAR) model using Comparative Molecular Field Analysis (CoMFA) was successfully constructed for a series of quinazolinone derivatives containing hydrazone structures. rsc.org This model helped to elucidate the relationship between the 3D structural features of the compounds and their antitumor activity, providing a roadmap for future structural modifications. rsc.org

QSAR studies have also been applied to understand the pharmacophoric requirements for anticancer activity in quinazolinone analogues targeting TACE. gsconlinepress.com These models concluded that the presence of urea or thiourea groups is crucial for cytotoxic effects and that substitutions with halogens like trifluoromethyl and chloro groups could further enhance this activity. gsconlinepress.com

In the field of antiviral research, QSAR models have been employed to explore the structural requirements for inhibiting the HCV NS3/A4 protease. nih.gov These predictive models are used to understand the binding interactions between the quinazoline derivatives and the enzyme's active site and to predict the inhibitory activity of novel, unsynthesized compounds. nih.gov The development of these predictive models represents a shift towards a more rational and efficient drug design process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

Molecular Mechanisms of Action and Target Interactions

Kinase Inhibition

Quinazoline-based compounds are recognized for their potent inhibitory effects on a range of kinases, many of which are key drivers of oncogenesis. mdpi.comnih.gov Their planar heterocyclic structure makes them suitable for fitting into the ATP-binding pocket of various kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov Marketed drugs like gefitinib, erlotinib, and lapatinib (B449), all feature this core structure. mdpi.comnih.gov These inhibitors typically bind reversibly to the ATP binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that promote cell growth and proliferation. mdpi.comresearchgate.net

Derivatives of 2-(4-Chlorophenyl)quinazolin-4-ol have been specifically investigated for their EGFR inhibitory activity. Structure-activity relationship (SAR) studies have highlighted the importance of the 4-anilinoquinazoline (B1210976) moiety for binding to the EGFR active site. nih.gov Hydrogen bonds formed between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues, such as methionine (Met793) and threonine (Thr766), are crucial for tight binding and potent inhibition. nih.gov Some quinazoline derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR, which is significant for overcoming drug resistance in cancer therapy. nih.gov

For instance, certain 2-thioquinazolin-4(3H)-one derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2 kinases. nih.govrsc.orgrsc.org In one study, a specific compound from this class exhibited an IC50 value of 0.049 μM against EGFR, which was comparable to the standard drug lapatinib (IC50 = 0.059 μM). nih.govrsc.org Molecular docking studies of these compounds within the EGFR active site revealed key interactions with the DFG motif residues, such as Asp855 and Phe856, which are critical for kinase activity. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 signaling is therefore a major strategy in cancer treatment. nih.govmdpi.com Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. ekb.egnih.gov

Derivatives of this compound have shown significant VEGFR-2 inhibitory activity. nih.govekb.eg Often, these compounds are designed as dual inhibitors, targeting both EGFR and VEGFR-2. mdpi.comnih.gov This dual-targeting approach is considered a promising strategy to combat cancer by simultaneously inhibiting tumor cell proliferation and angiogenesis. nih.govrsc.orgrsc.org

In a study of 2-thioquinazolin-4(3H)-ones, a lead compound demonstrated an IC50 value of 0.054 μM against VEGFR-2, comparable to the standard drug sorafenib (B1663141) (IC50 = 0.041 μM). nih.govrsc.org Molecular docking analyses have shown that these inhibitors bind to the ATP-binding pocket of VEGFR-2, interacting with key residues. nih.gov The development of multi-targeted quinazoline derivatives that inhibit both VEGFR and other tyrosine kinases continues to be an active area of research. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that regulate the progression of the cell cycle. nih.govnih.gov Their deregulation is a common feature in cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov Several quinazolinone-based compounds have been identified as CDK inhibitors. nih.gov

Specifically, derivatives of quinazolin-4(3H)-one have been synthesized and evaluated as CDK2 inhibitors. nih.govnih.gov CDK2, in association with its regulatory cyclins, plays a crucial role in the G1/S and S phases of the cell cycle. nih.gov Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. nih.gov

In one study, quinazolin-4(3H)-one derivatives showed potent inhibitory activity against CDK2, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Molecular docking studies revealed that these compounds can act as ATP-competitive or non-competitive inhibitors of CDK2, binding to the active site and disrupting its catalytic function. nih.govnih.gov

AKT1 Protein Inhibition

While direct inhibition of AKT1 by this compound is not extensively documented in the provided search results, the broader class of quinazoline derivatives has been implicated in pathways involving AKT. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Some quinazolinone derivatives have been developed as inhibitors of PI3K, which is upstream of AKT. nih.gov By inhibiting PI3K, these compounds can indirectly reduce the phosphorylation and activation of AKT.

Tyrosine Kinase Inhibition (General)

The quinazoline scaffold is a versatile platform for the design of inhibitors targeting a broad range of tyrosine kinases. mdpi.comresearchgate.net Many receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) are involved in cancer progression, making them important therapeutic targets. mdpi.com

Quinazoline derivatives have been shown to inhibit multiple tyrosine kinases, including EGFR, VEGFR, and others. mdpi.comnih.govnih.gov This multi-targeted approach can be advantageous in cancer therapy by addressing the complexity and redundancy of signaling pathways that drive tumor growth. nih.govrsc.orgrsc.org The development of quinazoline-based multi-tyrosine kinase inhibitors is an ongoing effort in medicinal chemistry. mdpi.comnih.govnih.gov

Enzyme Inhibition Beyond Kinases

The biological activity of quinazoline derivatives is not limited to kinase inhibition. These compounds have been shown to inhibit other classes of enzymes as well. For example, some quinazolinone derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes involved in nucleotide synthesis. nih.gov Inhibition of these enzymes can lead to the disruption of DNA replication and cell death. nih.gov Additionally, certain quinazolin-4(3H)-one derivatives have been reported to inhibit enzymes like phosphodiesterase and urease. nih.gov

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

The quinazolin-4-one core is recognized as a key structural motif for the inhibition of Poly(ADP-ribose)polymerases (PARPs), a family of enzymes crucial for DNA repair. While direct studies on this compound are not prominent, research on related 2-arylquinazolin-4-ones demonstrates their potential as potent and selective inhibitors of the PARP superfamily, particularly the tankyrase (TNKS) sub-family. nih.gov

Structure-activity relationship (SAR) studies reveal that substituents on both the quinazolinone and the 2-aryl rings are critical for potency and selectivity. For instance, research has identified 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one as a potent and selective inhibitor of tankyrases. nih.gov The 2-aryl group is accommodated within a hydrophobic cavity in the NAD+ binding site of the enzyme. nih.gov The nature of the substituent at the 4'-position of the phenyl ring, such as the chloro group in the subject compound, is known to influence this interaction. nih.gov Further investigations have led to the development of quinazoline-2,4(1H,3H)-dione derivatives with nanomolar inhibitory concentrations against PARP-1 and PARP-2. nih.gov These findings collectively suggest that this compound is a candidate for PARP inhibition, though its specific potency and selectivity remain to be experimentally determined.

Table 1: PARP Inhibition by Structurally Related Quinazolinone Derivatives

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one | TNKS-1 / TNKS-2 | 29 nM / 14 nM | nih.gov |

| Cpd36 (A quinazoline-2,4(1H,3H)-dione derivative) | PARP-1 / PARP-2 | 0.94 nM / 0.87 nM | nih.gov |

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition

The folate pathway, which includes the enzymes Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), is a critical target in chemotherapy. The quinazoline scaffold is a component of known antifolates that inhibit these enzymes. For example, removing the 2-amino group from the potent TS-inhibiting antifolate 10-propargyl-5,8-dideazafolic acid resulted in only a slight decrease in TS inhibition, demonstrating that the core quinazoline structure is key to the interaction. nih.gov

Furthermore, specific quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.gov In one such study, compounds featuring the quinazolinone skeleton showed potent inhibitory activity against both bacterial and human DHFR. For instance, one derivative exhibited an IC₅₀ value of 0.527 µM against human DHFR. nih.gov While these studies were not performed on this compound itself, they establish the quinazolinone moiety as a viable scaffold for targeting both TS and DHFR.

DNA Gyrase Enzyme Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an established target for antibiotics. Research has shown that certain complex molecules containing a quinazolinone moiety can act as DNA gyrase inhibitors. lookchem.com For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of the S. aureus GyrB subunit, with IC₅₀ values as low as 0.28 µM. nih.govtandfonline.com The 4-oxoquinazolin moiety was found to be of interest for bioactivity. nih.gov However, these molecules are structurally distinct and more complex than this compound. There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of DNA gyrase.

Carbonic Anhydrase (CA) Inhibition

Carbonic Anhydrases (CAs) are ubiquitous enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. The inhibitory potential of quinazolinones against CAs has been investigated, with a focus on human isoforms hCA I and hCA II.

A study on a series of 3-amino-2-(aryl)quinazolin-4(3H)-one derivatives, which are very close structural analogs of the subject compound, demonstrated significant competitive inhibition of both bovine (bCA-II) and human (hCA-II) carbonic anhydrase II. nih.govresearchgate.net The derivative 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one showed moderate to significant inhibition. nih.gov The study found that these compounds act as competitive inhibitors, and a preliminary structure-activity relationship suggested that the nature of the substituent on the 2-phenyl ring influences the inhibitory activity. researchgate.net

Table 2: Carbonic Anhydrase II Inhibition by 2-(Aryl)quinazolin-4-one Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Amino-2-phenylquinazolin-4(3H)-one | bCA-II | 21.3 ± 0.25 | nih.govresearchgate.net |

| hCA-II | 42.6 ± 0.29 | nih.govresearchgate.net | |

| 3-Amino-2-(4-bromophenyl)quinazolin-4(3H)-one | bCA-II | 14.2 ± 0.21 | nih.govresearchgate.net |

| hCA-II | 17.3 ± 0.11 | nih.govresearchgate.net | |

| 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | bCA-II / hCA-II | Not explicitly separated in text, but part of the series with significant inhibition. | nih.gov |

| 3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one | bCA-II | 8.9 ± 0.31 | nih.govresearchgate.net |

| hCA-II | 14.0 ± 0.25 | nih.govresearchgate.net | |

| Acetazolamide (Standard) | bCA-II | 0.95 ± 0.09 | nih.govresearchgate.net |

Interaction with Nucleic Acids and DNA Structures

The planar aromatic nature of the 2-phenylquinazolinone scaffold suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or binding within the grooves of DNA structures.

G-quadruplex (G4) DNA Stabilization

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich regions, such as telomeres and gene promoters, and are considered promising anticancer targets. nih.gov The ability of small molecules to stabilize these structures can modulate gene expression. The quinazoline framework has been incorporated into ligands designed to selectively bind and stabilize G4 DNA. nih.gov

Studies on novel pyrido[2,1-b]quinazolin-11-ones and N-(2-(quinazolin-2-yl)phenyl)benzamide derivatives have shown that these larger, more complex molecules can effectively interact with and stabilize G-quadruplexes in the c-MYC promoter and in telomeres. nih.govnih.gov These findings indicate that the quinazoline core can serve as a planar scaffold for G4 recognition. While this points to a potential interaction, there is no direct evidence that the simpler, monomeric this compound can effectively stabilize G4 structures on its own.

DNA Intercalation/Interaction

The interaction of quinazoline derivatives with duplex DNA has also been explored. While the planar aromatic system might suggest an intercalative binding mode, studies on related compounds indicate other possibilities. For instance, an investigation into the binding of 2-phenylpyrazolo[1,5-c]quinazoline (B1250111) with DNA suggested that the primary mode of interaction is through groove binding, with a preference for adenine (B156593) and thymine (B56734) bases, rather than classical intercalation. nih.gov This interaction was found to be driven mainly by hydrophobic forces and did not cause major conformational changes in the DNA. nih.gov Although this compound has a different heterocyclic system fused to the quinazoline ring, it shares the 2-phenyl substituent. This suggests that this compound may also favor groove binding over intercalation, though specific studies are required for confirmation.

Other Receptor Binding Profiles (e.g., 5HT7 receptor)

Serotonin (B10506) 5-HT7 Receptor:

A significant body of research has focused on the interaction of quinazolinone derivatives with the serotonin 5-HT7 receptor. A study involving a library of 85 synthesized quinazolinone compounds revealed that this chemical class possesses a notable affinity for the 5-HT7 receptor. In this study, 24 of the compounds exhibited IC50 values below 100 nM in radioligand binding assays, indicating a high degree of potency. Although the specific binding affinity of this compound was not reported in this study, the findings establish the quinazolinone scaffold as a promising framework for the development of 5-HT7 receptor ligands.

The following table summarizes the binding affinity of a selection of quinazolinone derivatives for the 5-HT7 receptor, as reported in the aforementioned study.

| Compound ID | R1 | R2 | X | Y | IC50 (nM) |

| 1-1 | H | H | H | H | >1000 |

| 1-25 | H | 2-OCH3 | H | H | 45 |

| 1-37 | H | 2-OCH3 | 7-Cl | H | 23 |

| 1-48 | H | 2-OC2H5 | H | H | 38 |

| 1-68 | 3-CH3 | 2-OCH3 | H | H | 12 |

Table 1: Binding Affinities of Selected Quinazolinone Derivatives at the 5-HT7 Receptor. This table is based on data from a study on a library of quinazolinone compounds and illustrates the structure-activity relationships within this class of molecules for the 5-HT7 receptor. The specific compound this compound was not included in this particular published library.

Other Serotonin Receptors:

Beyond the 5-HT7 receptor, quinazoline analogs have also been investigated for their activity at other serotonin receptor subtypes. For instance, certain 4-substituted 2-(4-methylpiperazino)pyrimidines and their quinazoline analogs have been identified as antagonists of the serotonin 5-HT2A receptor. This suggests that the broader quinazoline chemical class has the potential to modulate various serotonin-mediated pathways.

Metabotropic Glutamate (B1630785) Receptors:

Recent research has expanded the known target profile of quinazolinone derivatives to include metabotropic glutamate receptors (mGluRs). A library of 103 compounds was screened for activity at the mGlu7 receptor, and active compounds were identified within the quinazolinone chemotype. This discovery points to the potential for this class of compounds to influence glutamatergic neurotransmission.

Vasopressin and Other Receptors:

The versatility of the quinazolinone scaffold is further highlighted by its interaction with other receptor systems. Studies have identified 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives as potent antagonists of the vasopressin V1b receptor. Furthermore, various quinazolinone derivatives have demonstrated inhibitory activity against several protein kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and BRAF kinase. This indicates a potential role for these compounds in oncology and other signaling pathways.

In Vitro Biological Activities and Mechanistic Studies

Anti-Cancer Activity in Cell Lines